molecular formula C12H12N2OS B13862266 5-(4-Methoxyphenyl)sulfanylpyridin-2-amine

5-(4-Methoxyphenyl)sulfanylpyridin-2-amine

Cat. No.: B13862266
M. Wt: 232.30 g/mol
InChI Key: ZDGVJSDOSLQBNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Methoxyphenyl)sulfanylpyridin-2-amine is an organic compound that belongs to the class of pyridine derivatives This compound features a pyridine ring substituted with a methoxyphenyl group and a sulfanyl group

Preparation Methods

The synthesis of 5-(4-Methoxyphenyl)sulfanylpyridin-2-amine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another approach involves the condensation reaction between α-imino esters and isonitrosoacetophenone hydrazones, followed by transformation into the pyridine ring .

Chemical Reactions Analysis

5-(4-Methoxyphenyl)sulfanylpyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or sulfanyl groups can be replaced by other substituents under appropriate conditions.

Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(4-Methoxyphenyl)sulfanylpyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenyl)sulfanylpyridin-2-amine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of lipoxygenases by binding to the enzyme’s active site, thereby preventing the formation of pro-inflammatory metabolites . The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar compounds to 5-(4-Methoxyphenyl)sulfanylpyridin-2-amine include:

  • 5-(4-Methoxyphenyl)-1H-indoles
  • 5-(4-Methoxyphenyl)-1H-imidazoles

These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its combination of a methoxyphenyl group and a sulfanyl group attached to the pyridine ring, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C12H12N2OS

Molecular Weight

232.30 g/mol

IUPAC Name

5-(4-methoxyphenyl)sulfanylpyridin-2-amine

InChI

InChI=1S/C12H12N2OS/c1-15-9-2-4-10(5-3-9)16-11-6-7-12(13)14-8-11/h2-8H,1H3,(H2,13,14)

InChI Key

ZDGVJSDOSLQBNI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)SC2=CN=C(C=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.